

what is (S)-(-)-HA 966

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Compound of Interest		
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An In-depth Technical Guide to (S)-(-)-HA-966

Introduction

(S)-(-)-HA-966, or (S)-(-)-3-Amino-1-hydroxypyrrolidin-2-one, is the levorotatory enantiomer of the racemic compound HA-966. While its counterpart, (R)-(+)-HA-966, is recognized as a selective antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, (S)-(-)-HA-966 displays a distinct pharmacological profile.[1][2][3][4] It is significantly less potent at the NMDA receptor's glycine site and is primarily characterized by its potent sedative, muscle relaxant, and ataxic effects.[1][3][4][5] Its mechanism of action is not fully elucidated but is thought to involve the modulation of striatal dopaminergic pathways, drawing comparisons to the effects of y-butyrolactone (GBL) and y-hydroxybutyrate (GHB), although it does not bind to GABA-B receptors.[2][6] This document provides a comprehensive technical overview of (S)-(-)-HA-966 for researchers, scientists, and drug development professionals, detailing its properties, mechanism of action, quantitative pharmacological data, and relevant experimental methodologies.

Chemical and Physical Properties

(S)-(-)-HA-966 is a cyclic hydroxamate derivative of the amino acid norvaline.[2] Its fundamental chemical and physical characteristics are summarized below.



Property	Value	Reference(s)	
IUPAC Name	(3S)-3-Amino-1-hydroxy- pyrrolidin-2-one	[2]	
Synonyms	(-)-HA 966	[7]	
CAS Number	111821-58-0	[8]	
Molecular Formula	C4H8N2O2	[2][8]	
Molecular Weight	116.12 g/mol	[2][8]	
Appearance	Solid		
Purity	≥98% (Commercially available)	[8]	
Solubility	Soluble to 100 mM in water	[8]	
Storage	Store at room temperature	[8]	

Mechanism of Action

The primary pharmacological activities of (S)-(-)-HA-966 are distinct from its (R)-(+)-enantiomer. While the racemate HA-966 is known as an NMDA receptor antagonist acting at the glycine modulatory site, this activity is almost exclusively attributed to the (R)-(+)-enantiomer.[1][3][9]

Activity at the NMDA Receptor

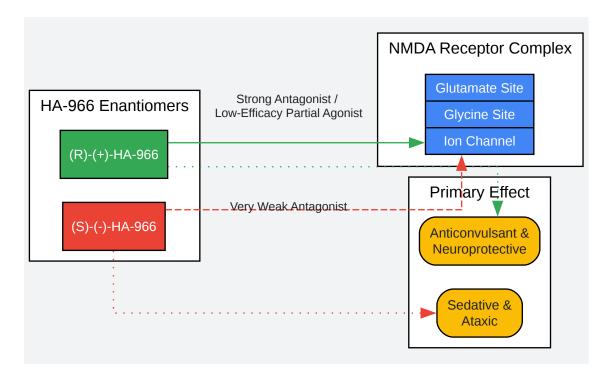
(S)-(-)-HA-966 is a very weak antagonist at the glycine site of the NMDA receptor complex.[1] [3][5] Radioligand binding and electrophysiological studies have consistently demonstrated that its affinity and inhibitory potency at this site are substantially lower than that of the (R)-(+)-enantiomer.[1][3][5] This weak activity is insufficient to explain its potent in vivo sedative and muscle relaxant effects.

Modulation of Dopaminergic Systems

The most prominent hypothesis for the sedative action of (S)-(-)-HA-966 involves the disruption of striatal dopaminergic neurotransmission.[3][4][8] This effect is similar to that of γ -butyrolactone.[3][4] Studies have shown that systemic administration of the (-)-enantiomer



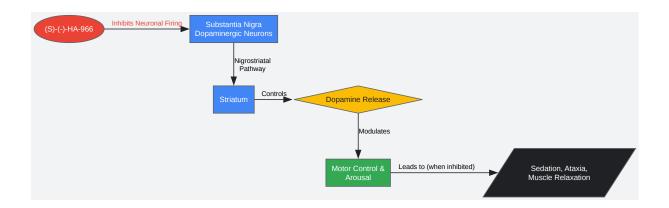
inhibits the neuronal firing rate of dopamine (DA) neurons in the substantia nigra.[6] This inhibition of impulse flow in the nigrostriatal pathway is believed to underlie its sedative and ataxic properties. Furthermore, (S)-(-)-HA-966 has been shown to prevent restraint stress-induced increases in dopamine utilization in the medial prefrontal cortex and nucleus accumbens.[7]



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Caption: Enantiomer-specific activity of HA-966 at the NMDA receptor.





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Caption: Proposed mechanism of sedative action for (S)-(-)-HA-966.

Pharmacological Effects

The in vivo effects of (S)-(-)-HA-966 are consistent with a central nervous system depressant.

- Sedative and Hypnotic Effects: It produces a marked, dose-dependent sedative and muscle relaxant action.[1][3][4] In monkeys, the racemate was observed to cause periodical sleeping episodes.[10]
- Ataxic Effects: The compound significantly impairs motor coordination. The (S)-(-)enantiomer is over 25-fold more potent in causing ataxia than the (R)-(+)-enantiomer in
 rotarod tests.[3][4]
- Anticonvulsant Effects: While the (R)-(+)-enantiomer's anticonvulsant activity is linked to its NMDA antagonism, the (S)-(-)-enantiomer also shows anticonvulsant properties, albeit through a different mechanism.[6] It is effective against tonic extensor seizures induced by electroshock.[6]
- Anxiolytic and Anti-stress Effects: (S)-(-)-HA-966 has been shown to suppress fear-induced behaviors and prevent stress-induced changes in dopamine metabolism, suggesting



anxiolytic potential.[7]

 Neuroprotective Effects: Unlike its (R)-(+)-enantiomer, (S)-(-)-HA-966 was found to be ineffective in providing neuroprotection in an MPTP-induced animal model of Parkinson's disease.[11]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from in vitro and in vivo studies, highlighting the pharmacological differences between the enantiomers of HA-966.

Table 5.1: In Vitro Receptor Binding and Functional Assays



Parameter	Compound	Value (µM)	Species	Preparation	Reference(s
IC ₅₀ (Inhibition of [3H]glycine binding)	(S)-(-)-HA- 966	339	Rat	Cerebral cortex synaptic membranes	[1][3]
(R)-(+)-HA- 966	12.5	Rat	Cerebral cortex synaptic membranes	[1][3]	
(±)-HA-966	17.5	Rat	Cerebral cortex synaptic membranes	[9]	
IC ₅₀ (Inhibition of glycine-potentiated NMDA response)	(S)-(-)-HA- 966	708	Rat	Cultured cortical neurons	[1][3][5]
(R)-(+)-HA- 966	13	Rat	Cultured cortical neurons	[1][3][5]	

Table 5.2: In Vivo Efficacy and Potency



Assay	Compoun d	ED50 (mg/kg)	Route	Species	Effect	Referenc e(s)
Anticonvuls ant (Low- intensity electroshoc k)	(S)-(-)-HA- 966	8.8	i.v.	Mouse	Prevention of tonic extensor seizures	[6]
(R)-(+)-HA- 966	105.9	i.v.	Mouse	Prevention of tonic extensor seizures	[6]	
(±)-HA-966	13.2	i.v.	Mouse	Prevention of tonic extensor seizures	[6]	
Ataxia (Rotarod performanc e)	(S)-(-)-HA- 966	Potent	i.p.	Mouse	>25-fold more potent than (R)-(+) form	[3][4]
(R)-(+)-HA- 966	Weak	i.p.	Mouse	Minimum effective dose of 250 mg/kg	[12]	

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for assays used to characterize (S)-(-)-HA-966.

Protocol: Radioligand Binding Assay for Glycine Site Affinity



Membrane Preparation:

- Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
- Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
- Resuspend the resulting pellet (synaptic membranes) in fresh buffer, repeat centrifugation, and finally resuspend in assay buffer.
- Determine protein concentration using a standard method (e.g., Bradford assay).

· Binding Assay:

- o In a 96-well plate, combine 50 μL of synaptic membrane preparation (approx. 100 μg protein), 25 μL of [3 H]glycine (final concentration 5 0 nM), and 25 μL of (S)-(-)-HA-966 at various concentrations (e.g., 3 10-8 M to 3 10-3 M).
- For total binding, add 25 μL of assay buffer instead of the compound.
- $\circ~$ For non-specific binding, add 25 μL of a high concentration of unlabeled glycine (e.g., 1 mM).
- Incubate the plate at 4°C for 30 minutes.

Termination and Measurement:

- Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B)
 using a cell harvester.
- Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Data Analysis:

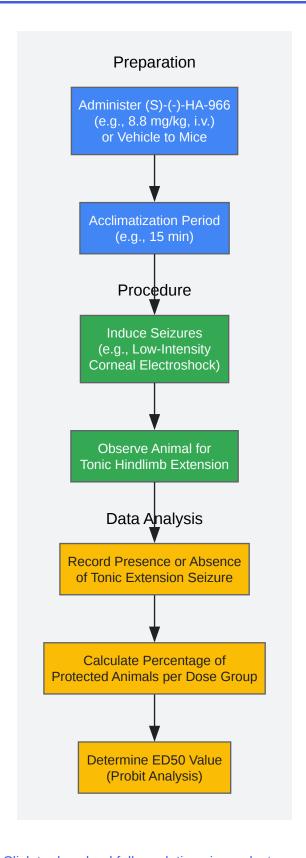
Foundational & Exploratory





- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the concentration of (S)-(-)-HA-966.
- Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.





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Caption: Workflow for an in vivo anticonvulsant assay.



Protocol: In Vivo Rotarod Test for Ataxia

- · Animal Training:
 - o Select male Swiss-Webster mice (20-25 g).
 - Train the mice to remain on a rotating rod (e.g., 3 cm diameter, 15 rpm) for a continuous period of 2 minutes. Repeat training until a stable baseline performance is achieved.
- · Compound Administration:
 - Divide trained mice into groups.
 - Administer (S)-(-)-HA-966 (or its enantiomer/vehicle as controls) via the desired route (e.g., i.p. or i.v.) at various doses.
- Testing:
 - At a set time post-injection (e.g., 15 minutes), place each mouse on the rotating rod.
 - Record the latency to fall from the rod.
 - A cut-off time (e.g., 120 seconds) is typically used, where animals remaining on the rod for the full duration are assigned the maximum score.
- Data Analysis:
 - Compare the mean latency to fall for each dose group with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
 - The dose that causes a significant decrease in performance is considered the minimum effective dose for ataxia.

Conclusion

(S)-(-)-HA-966 is a pharmacologically unique compound whose primary effects—sedation, muscle relaxation, and ataxia—are not mediated by the NMDA receptor's glycine site, in stark contrast to its (R)-(+)-enantiomer. Its mechanism appears to involve the inhibition of



dopaminergic neurons, making it a valuable tool for investigating the role of dopamine in arousal, motor control, and stress responses. The clear stereospecificity of HA-966 enantiomers provides a powerful demonstration of how subtle changes in molecular geometry can lead to profoundly different biological activities. Further research into the precise molecular targets of (S)-(-)-HA-966 could yield new insights into the mechanisms of sedation and may inform the development of novel therapeutic agents.

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